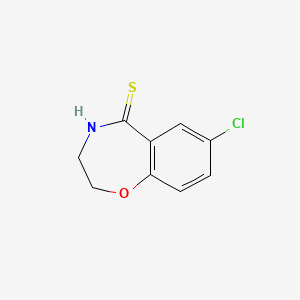
1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- is a heterocyclic compound that contains a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminothiophenols with chloroacetyl chloride: This reaction can be carried out in the presence of a base such as triethylamine.
Condensation reactions involving 2-aminophenols and thioesters: These reactions may require catalysts and specific solvents to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions at specific positions on the benzoxazepine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Halogenated or alkylated derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Research: As a probe or tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoxazepine derivatives: Compounds with similar ring structures but different substituents.
Benzothiazepines: Compounds with a sulfur atom in place of the oxygen in the ring.
Benzodiazepines: Compounds with a nitrogen atom in place of the oxygen in the ring.
Uniqueness
1,4-Benzoxazepine-5(2H)-thione, 7-chloro-3,4-dihydro- is unique due to the presence of the thione group and the specific chloro substitution, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62407-30-1 |
|---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzoxazepine-5-thione |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)9(13)11-3-4-12-8/h1-2,5H,3-4H2,(H,11,13) |
InChI Key |
PRJKIPNSIDCXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Cl)C(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















